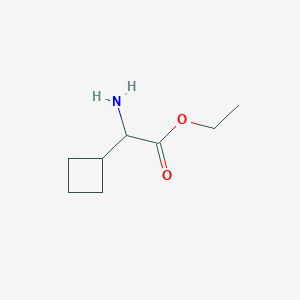

Ethyl 2-amino-2-cyclobutylacetate

Description

Significance of Conformationally Restricted Amino Acid Scaffolds in Modern Chemical Research

The introduction of conformational constraints into a molecule is a powerful strategy in drug design. nih.gov By limiting the number of possible spatial arrangements a molecule can adopt, chemists can favor the "bioactive conformation"—the specific three-dimensional shape required for optimal interaction with a biological target, such as a receptor or enzyme. nih.gov This approach offers several key benefits:

Enhanced Potency and Selectivity: By pre-organizing a molecule into its active shape, the entropic penalty of binding to its target is reduced, which can lead to a significant increase in binding affinity and, consequently, potency. nih.govenamine.net Furthermore, a more rigid structure can improve selectivity by minimizing interactions with off-target molecules.

Improved Metabolic Stability: Peptides, while promising as therapeutic agents, are often susceptible to rapid degradation by proteases in the body. nih.gov Incorporating unnatural amino acids with restricted conformations can render the peptide backbone less recognizable to these enzymes, thereby increasing its metabolic stability and prolonging its therapeutic effect. lifechemicals.com

Modulation of Physicochemical Properties: The use of unnatural amino acids allows for the fine-tuning of a molecule's properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org

Overview of Ethyl 2-amino-2-cyclobutylacetate within the Broader Landscape of Unnatural Amino Acid Derivatives

This compound belongs to the growing family of unnatural amino acids (UAAs), which are not found in the standard genetic code. These synthetic building blocks have become indispensable tools in medicinal chemistry, offering a way to expand beyond the structural diversity provided by the 20 proteinogenic amino acids. acs.orgrsc.org The incorporation of UAAs can imbue peptides and small molecules with novel biological activities and improved drug-like properties. nih.gov

Specifically, this compound is an alpha-amino ester featuring a cyclobutane (B1203170) ring directly attached to the alpha-carbon. This structural feature is key to its function. The cyclobutane moiety serves as a rigid scaffold, restricting the torsional angles of the amino acid backbone. enamine.net This makes it an attractive building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. enamine.net

The ethyl ester group provides a handle for further chemical modification and for incorporation into peptide chains using standard solid-phase peptide synthesis techniques. researchgate.net The presence of the cyclobutane ring can also influence the secondary structure of peptides, potentially stabilizing specific conformations like helices or turns, which are often critical for biological activity. nih.govrsc.org

Recent research has highlighted the potential of cyclobutane amino acids in various applications, including the development of novel peptide-based therapeutics and as probes for studying protein structure and function. nih.govnih.gov The synthesis of various substituted cyclobutane α-amino acids has been an area of active investigation, with methods like visible light-catalyzed [2+2]-cycloaddition emerging as a powerful tool for their preparation. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 1536099-38-3 |

| Class | Unnatural Alpha-Amino Ester |

| Key Structural Feature | Cyclobutane ring at the alpha-position |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-cyclobutylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHAOXIDNMVYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 2 Cyclobutylacetate

Retrosynthetic Disconnections and Strategic Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. beilstein-journals.orgnih.gov For Ethyl 2-amino-2-cyclobutylacetate, the primary disconnections involve the C-N bond of the amino group and the C-C bonds of the cyclobutane (B1203170) ring.

A logical retrosynthetic approach would disconnect the α-amino ester moiety, suggesting a precursor such as an α-ketoester or an α-haloester. The cyclobutane ring itself presents a more significant synthetic challenge and can be disconnected via a [2+2] cycloaddition pathway, revealing two alkene precursors. Alternatively, ring expansion or contraction strategies could be envisioned from corresponding cyclopropyl (B3062369) or cyclopentyl precursors, respectively.

Strategic precursors for the synthesis of this compound could therefore include:

A suitable dehydroamino acid and an alkene for cycloaddition

A cyclopropylcarbinyl derivative for ring expansion

A functionalized cyclopentane (B165970) for ring contraction

Strategies for the Construction of the Cyclobutane Ring System

The formation of the cyclobutane ring is a critical step in the synthesis of this compound. Various methods have been developed for the construction of four-membered carbocycles.

Cycloaddition Reactions in Cyclobutane Synthesis

[2+2] cycloaddition reactions are a direct and efficient method for the synthesis of cyclobutane rings. acs.orgnih.govambeed.com A notable advancement in this area is the use of visible light photocatalysis to promote the cycloaddition of dehydroamino acids with olefins, providing access to substituted cyclobutane α-amino acid derivatives. acs.orgnih.govambeed.com

A recently developed method describes the selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins. acs.orgnih.govambeed.com This approach utilizes an iridium-based triplet energy transfer catalyst, [Ir(dFCF3ppy2)dtbpy]PF6, under visible light irradiation. acs.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a versatile tool for the synthesis of complex cyclobutane amino acids. acs.orgnih.govambeed.com For example, the reaction between a dehydroamino acid derivative and a styrene (B11656) affords the corresponding substituted cyclobutane α-amino acid ester in good yield and diastereoselectivity. acs.org

Table 1: Photocatalyzed [2+2] Cycloaddition for Cyclobutane Amino Acid Synthesis acs.org

| Dehydroamino Acid Substrate | Olefin Substrate | Photocatalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| N-Acetyl-α,β-dehydroalanine methyl ester | Styrene | [Ir(dFCF3ppy2)dtbpy]PF6 | Acetonitrile | 82 | 8:1 |

| N-Acetyl-α,β-dehydroaminobutyric acid methyl ester | 4-Methylstyrene | [Ir(dFCF3ppy2)dtbpy]PF6 | Acetonitrile | 75 | 7:1 |

| N-Boc-α,β-dehydroalanine tert-butyl ester | 4-Chlorostyrene | [Ir(dFCF3ppy2)dtbpy]PF6 | Acetonitrile | 88 | 9:1 |

This table is a representative example based on reported findings and may not directly correspond to the synthesis of the title compound.

Ring-Expansion and Ring-Contraction Approaches

Alternative strategies for constructing the cyclobutane core involve ring-expansion and ring-contraction reactions. Ring expansion of cyclopropylcarbinyl systems can be a powerful method for forming cyclobutanes. These reactions can be promoted by various reagents and proceed through cationic or radical intermediates.

Conversely, ring-contraction of five-membered rings, such as cyclopentanes, can also yield cyclobutane derivatives. The Favorskii rearrangement of α-halocyclopentanones is a classic example of such a transformation, although its application to the synthesis of the target molecule would require careful substrate design. More contemporary methods may involve photochemical or transition-metal-catalyzed rearrangements.

Enantioselective Synthesis of the α-Amino Ester Moiety

The stereochemistry of the α-carbon is a crucial aspect of amino acid synthesis. Achieving high enantioselectivity is often a primary goal, and several methods have been developed to this end.

Chiral Auxiliary-Mediated Asymmetric Induction

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

In the context of α-amino acid synthesis, chiral auxiliaries derived from naturally occurring chiral molecules like amino acids, terpenes, or carbohydrates are frequently employed. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to a cyclobutane-containing glycine (B1666218) equivalent. Subsequent alkylation or other C-C bond-forming reactions would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would afford the desired enantiomerically enriched α-amino ester.

Asymmetric Catalysis in α-Amino Ester Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of chiral auxiliaries. nih.gov This strategy employs a chiral catalyst to generate a chiral product from a prochiral substrate.

Various catalytic systems have been developed for the asymmetric synthesis of α-amino acids and their esters. These include transition-metal catalysts with chiral ligands and organocatalysts. For instance, chiral phase-transfer catalysts have been used in the asymmetric alkylation of glycine Schiff bases to produce α-amino acids with high enantiomeric excess. Additionally, chiral Lewis acid catalysts can activate substrates towards nucleophilic attack, enabling enantioselective C-C bond formation. nih.gov The development of catalytic asymmetric methods for the direct synthesis of this compound would represent a significant advancement in the field.

Diastereoselective Synthesis from Chiral Precursors

A significant approach to obtaining enantiomerically pure cyclobutyl amino acids involves diastereoselective synthesis starting from readily available chiral precursors. One notable method utilizes (-)-verbenone, a natural product, as the chiral starting material. This strategy hinges on the stereoselective conjugate addition of a nucleophile to a chiral cyclobutyl alkenoate intermediate derived from verbenone.

The key transformation in this synthetic route is the Michael addition of nitromethane (B149229) to a chiral α,β-unsaturated ester. This reaction proceeds with high diastereoselectivity, controlled by the stereochemistry of the chiral auxiliary derived from (-)-verbenone. The resulting nitro ester can then be reduced to the corresponding amino ester. This methodology provides a reliable pathway to chiral cyclobutyl γ-amino acids, which can be adapted for the synthesis of α-amino esters like this compound. researchgate.net

The synthesis of chiral scaffolds based on polyfunctional cyclobutane β-amino acids has also been reported, highlighting the versatility of using chiral cyclobutane precursors for creating diverse amino acid derivatives. uab.cat These approaches underscore the importance of a well-defined chiral starting material to guide the stereochemical outcome of the synthesis.

Esterification Techniques for the Ethyl Ester Moiety

The introduction of the ethyl ester group is a critical step in the synthesis of the target compound. Standard esterification methods can be employed, with the choice of method often depending on the nature of the substrate and the presence of other functional groups.

One common and straightforward method is Fischer esterification . This involves reacting the corresponding 2-amino-2-cyclobutylacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). pearson.com The reaction is typically heated to drive the equilibrium towards the formation of the ester.

An alternative and efficient method for the esterification of amino acids involves the in-situ generation of an alkyl hydrosulphate. google.com In this process, the amino acid is suspended or dissolved in ethanol, and chlorosulfonic acid is added. This forms ethyl hydrosulphate, which then facilitates the esterification of the amino acid. This method is often advantageous due to milder reaction conditions and potentially higher yields compared to traditional Fischer esterification. google.com

It is important to note that when starting with the free amino acid, the amino group must be protonated by the acid catalyst to prevent it from acting as a competing nucleophile. If the amino group is protected, a wider range of esterification conditions, including base-catalyzed methods, can be utilized.

Protecting Group Chemistry in the Synthesis of this compound

Protecting groups are indispensable in the synthesis of amino acids and their derivatives to prevent unwanted side reactions. organic-chemistry.org The amino group of 2-amino-2-cyclobutylacetic acid is nucleophilic and can interfere with various synthetic transformations. Therefore, it is often necessary to protect it with a temporary blocking group.

Commonly used amino-protecting groups in peptide synthesis and the synthesis of amino acid derivatives are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. peptide.comcreative-peptides.com

Boc Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a wide range of conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). creative-peptides.com

Fmoc Group: The Fmoc group is attached using 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). A key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine (B6355638) in an organic solvent, while being stable to acidic conditions. creative-peptides.com

The carboxyl group can also be protected, often as a benzyl (B1604629) or tert-butyl ester, if reactions targeting other parts of the molecule are planned. wikipedia.org

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) | Base (e.g., piperidine) |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd), HBr/AcOH |

Optimization of Reaction Conditions and Process Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and product quality.

Key parameters that need to be optimized include:

Solvent Selection: Choosing an appropriate solvent that is effective for the reaction, safe to handle in large quantities, and easily recoverable is crucial.

Temperature and Pressure Control: Reactions should be run at the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions and energy consumption.

Reagent Stoichiometry: The molar ratios of reactants and catalysts should be fine-tuned to maximize yield and minimize waste.

Work-up and Purification: The procedures for isolating and purifying the product need to be scalable. This may involve replacing chromatographic purification with crystallization or distillation where possible.

For the diastereoselective synthesis described, optimizing the stereoselectivity of the Michael addition is paramount. This can involve screening different catalysts, solvents, and temperatures. In the esterification step, minimizing the formation of byproducts and simplifying the removal of the catalyst are key considerations for scalability.

Chemical Transformations and Reactivity Profile of Ethyl 2 Amino 2 Cyclobutylacetate

Predicted Reactions of the Amine Functionality

The primary amine group in Ethyl 2-amino-2-cyclobutylacetate is a nucleophilic center and is expected to react with a variety of electrophiles.

Predicted Amidation and Sulfonylation Reactions

The amine should readily react with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a suitable coupling agent to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base would be expected to yield sulfonamides. The general schemes for these reactions are well-known in organic synthesis.

Predicted Alkylation and Reductive Amination of the Amino Group

N-alkylation could likely be achieved by reacting this compound with alkyl halides. Reductive amination, a reaction with a carbonyl compound (an aldehyde or a ketone) in the presence of a reducing agent, would be expected to produce secondary or tertiary amines.

Predicted Formation of Diverse Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, possessing both an amine and an ester group, suggests its potential as a precursor for the synthesis of various nitrogen-containing heterocyclic systems. Reactions with appropriate bifunctional reagents could theoretically lead to the formation of heterocycles such as lactams, pyrazinones, or other related structures, depending on the reaction conditions and the nature of the coreactant.

Predicted Transformations Involving the Ethyl Ester Group

The ethyl ester group represents another reactive site within the molecule, primarily susceptible to nucleophilic acyl substitution.

Predicted Transesterification Reactions

Under acidic or basic catalysis, the ethyl ester group is expected to undergo transesterification when treated with another alcohol, leading to the formation of a different ester.

Predicted Amidation with Primary and Secondary Amines

The direct reaction of the ethyl ester with primary or secondary amines, typically at elevated temperatures or with the aid of a catalyst, would be expected to yield the corresponding amides.

It is crucial to reiterate that the reactions described above are based on the general reactivity of amines and esters and have not been specifically documented for this compound in the reviewed literature. The absence of concrete experimental data prevents the creation of the detailed data tables and in-depth research findings as requested. Further experimental investigation is required to fully characterize the chemical transformations and reactivity profile of this compound.

Reduction to Alcohols and Subsequent Oxidations

The ester group of this compound can be readily reduced to the corresponding primary alcohol, (2-amino-2-cyclobutyl)methanol. This transformation is a key step in modifying the carboxylate functionality and accessing new derivatives.

The reduction of N-protected amino acids and their esters to β-amino alcohols is a well-established process. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with an activating agent. For instance, N-protected amino acids can be activated with ethyl-2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate (o-NosylOXY), followed by reduction with NaBH₄ to yield the corresponding β-amino alcohols in good yields. researchgate.netresearchgate.net This method is noted for its mild conditions and compatibility with various protecting groups. researchgate.net Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing amino esters to amino alcohols, typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). google.com

Once the amino alcohol is formed, the primary alcohol group can be selectively oxidized to an aldehyde or a carboxylic acid. The direct oxidation of unprotected amino alcohols presents a challenge due to the potential for side reactions with the amino group. However, highly chemoselective methods have been developed. One such method employs a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system for the aerobic oxidation of unprotected amino alcohols. This system allows for the selective oxidation of the alcohol to the corresponding amino aldehyde or ketone at room temperature under air, proving effective for substrates with primary, secondary, or tertiary amino groups. nih.gov Other methods, such as using a DMSO/acetic anhydride (B1165640) mixture, are also employed for the oxidation of peptide alcohols. researchgate.net

Table 1: Selected Transformations of the Amino Ester Group

| Transformation | Reagents and Conditions | Product | Key Features |

|---|

| Ester Reduction | 1. o-NosylOXY (activation) 2. NaBH₄ | (2-Amino-2-cyclobutyl)methanol | Mild conditions, good yields, compatible with N-protecting groups. researchgate.netresearchgate.net | | Ester Reduction | LiAlH₄ in THF or Et₂O | (2-Amino-2-cyclobutyl)methanol | Strong reducing agent, requires anhydrous conditions. google.com | | Alcohol Oxidation | AZADO/Cu catalyst, air, room temp. | 2-Amino-2-cyclobutyl-carbaldehyde | Highly chemoselective for the alcohol group in unprotected amino alcohols. nih.gov | | Alcohol Oxidation | DMSO, Acetic Anhydride | 2-Amino-2-cyclobutyl-carbaldehyde | Common method for oxidizing peptide alcohols. researchgate.net |

Reactivity of the Cyclobutane (B1203170) Ring

The inherent ring strain of the cyclobutane moiety in this compound governs its reactivity, enabling a range of transformations that are not readily accessible in unstrained systems. These include ring-opening reactions, direct functionalization of the carbocyclic scaffold, and various rearrangement processes.

The strain energy of the cyclobutane ring makes it susceptible to cleavage under various conditions, providing a synthetic route to acyclic or larger ring systems. nih.gov The ring-opening of aminocyclobutanes can lead to the formation of diverse and structurally complex molecules.

One notable reaction is the Lewis acid-catalyzed formal [4+1] cycloaddition of donor-acceptor aminocyclobutanes with isocyanides. This transformation results in the formation of cyclopentene-1,2-diamines, effectively expanding the four-membered ring into a five-membered ring. epfl.ch Another approach involves the nitrogen-directed diazidation of cyclobutanes, which opens the ring to install new functionalities. epfl.ch The reactivity is highly dependent on the substitution pattern and the reaction conditions. For example, the ring-opening of aziridines, which are three-membered nitrogen-containing heterocycles, is a well-known process driven by ring strain, and similar principles can apply to the more strained derivatives of cyclobutane. clockss.org

Table 2: Ring-Opening Reactions of Aminocyclobutane Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Formal [4+1] Cycloaddition | Isocyanide, Lewis Acid | Cyclopentene-1,2-diamine | epfl.ch |

| Nitrogen-Directed Diazidation | Azide source | Difunctionalized acyclic amine | epfl.ch |

Direct modification of the C-H bonds of the cyclobutane ring without ring-opening is a powerful strategy for creating complex analogs. nih.govacs.org C–H functionalization logic can be applied to cyclobutane synthesis and modification, often using a directing group to control regioselectivity. nih.gov For a molecule like this compound, the carbonyl group could potentially serve as a latent directing group for such transformations.

Palladium-catalyzed arylation of methylene (B1212753) C–H bonds in cyclobutane carboxamides has been demonstrated. nih.govacs.org Using an aminoquinoline directing group, a variety of methylene C–H bonds on a cyclobutane ring can be arylated with high efficiency and diastereoselectivity. acs.org Furthermore, visible-light photocatalysis has emerged as a mild and versatile tool for the derivatization of amino acids, including the formation of cyclobutane α-amino acids through [2+2] cycloadditions. acs.orgnih.gov This highlights the potential for using modern synthetic methods to functionalize the cyclobutyl scaffold. Recent advances have also shown the pentafluorosulfanylation of bicyclobutanes to yield SF₅-substituted cyclobutanes, including γ-amino ester derivatives, demonstrating that the ring can be functionalized with unique chemical motifs. acs.org

Table 3: Functionalization of the Cyclobutane Ring

| Functionalization Type | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| C-H Arylation | Pd(II/IV) catalyst, Aminoquinoline directing group, Iodobenzene | Site-selective introduction of aryl groups onto the cyclobutane ring. nih.govacs.org | |

| Pentafluorosulfanylation | SF₅ radical source, Photocatalysis | Introduction of the SF₅ group at the 1-position of the cyclobutane ring. acs.org |

Under specific, often forceful, reaction conditions, the cyclobutane ring or its substituents can undergo rearrangement. These processes are typically driven by the release of ring strain or the formation of a more stable intermediate. The cyclopropylcarbinyl-cyclobutyl-homoallylic rearrangement is a classic example of the rearrangements that carbocations derived from cyclobutanes can undergo. researchgate.net The generation of a cationic intermediate, for instance through the treatment of the corresponding amino alcohol with a strong acid, could initiate such a rearrangement, leading to a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallylic products. researchgate.net

More contemporary methods have also been developed. A photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade has been established for the synthesis of polysubstituted cyclobutanes. This process involves the reaction of bicyclo[1.1.0]butanes with α-silylamines to generate a silylketene acetal (B89532) intermediate, which then undergoes a Claisen-type acs.orgacs.org-rearrangement to furnish a highly substituted cyclobutane containing a non-natural amino acid scaffold. nih.gov Additionally, thermal rearrangements of aminocyclobutenones, which could be derived from this compound, have been shown to produce 5H-furanones, indicating that the scaffold is prone to rearrangement under thermal stress. soton.ac.uk

Advanced Spectroscopic and Chromatographic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.nih.govacs.org

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 2-amino-2-cyclobutylacetate. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atom-to-atom connectivity and the compound's stereochemistry can be assembled. nih.govacs.org

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The ethyl ester moiety is characterized by a quartet signal for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The protons on the cyclobutane (B1203170) ring exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling. The α-proton, being adjacent to both the amino and the ester groups, would appear as a distinct signal. The amino group protons (-NH₂) typically present as a broad singlet.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH ₃ (ethyl) | ~1.25 (t) | ~14.2 |

| -O-CH ₂- (ethyl) | ~4.15 (q) | ~61.0 |

| Cyclobutane CH ₂s | ~1.80-2.30 (m) | ~18.5, ~31.0 |

| α-CH | ~3.50 (t) | ~59.5 |

| -NH ₂ | ~1.70 (br s) | - |

| -C=O | - | ~174.5 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The multiplicity is indicated as t (triplet), q (quartet), m (multiplet), and br s (broad singlet).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure and determining the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the ethyl group's methyl and methylene protons, and among the various protons of the cyclobutane ring, helping to trace the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal of the α-proton would show a cross-peak with the signal of the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations would be expected from the ethyl protons to the carbonyl carbon and from the cyclobutane protons to the α-carbon and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is key to elucidating the stereochemistry of the molecule. For cyclobutane derivatives, NOESY can help to distinguish between cis and trans isomers by observing through-space interactions between protons on the cyclobutane ring. nih.govacs.org

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. For instance, the protonated molecule, [M+H]⁺, would have a predicted m/z that can be experimentally verified to within a few parts per million.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₁₆NO₂⁺ | 158.1176 |

| [M+Na]⁺ | C₈H₁₅NNaO₂⁺ | 180.0995 |

Note: The predicted m/z values are based on the monoisotopic masses of the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of the ethoxy group from the ester, decarboxylation, and cleavage of the cyclobutane ring. The fragmentation of α-amino esters typically involves the loss of the ester group and fragmentation related to the amino group. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

Chiral Chromatography Techniques for Enantiomeric Purity and Separation

Since this compound is a chiral molecule, the separation and quantification of its enantiomers are often necessary, particularly in pharmaceutical contexts. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol (B145695), is critical for achieving good separation. The separation of underivatized amino acid enantiomers can also be achieved on macrocyclic glycopeptide-based CSPs.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

The development of a robust chiral separation method is essential for determining the enantiomeric excess (ee) of a sample and for the preparative separation of the individual enantiomers for further study.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chiral compounds. For the enantiomeric resolution of this compound, the use of chiral stationary phases (CSPs) is indispensable. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chirobiotic® series), are widely successful for the resolution of a broad range of racemates, including amino acid derivatives. yakhak.orgsigmaaldrich.comnih.gov For a compound like this compound, a normal-phase or polar-ionic mode HPLC method would likely be effective. The mobile phase composition, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is a critical parameter that influences enantioselectivity. sigmaaldrich.com The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), can be beneficial for improving peak shape and resolution, especially for amino compounds. hplc.eu

A hypothetical HPLC method for the chiral separation of this compound is presented in Table 1.

Table 1: Hypothetical HPLC Method for Chiral Separation of this compound

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

The selection of an immobilized polysaccharide-based CSP offers the advantage of solvent flexibility, allowing for the use of a wider range of organic solvents to optimize the separation. nih.gov The enantioselectivity (α) and resolution (Rs) values would be the key indicators of the method's success, with the goal of achieving baseline separation (Rs > 1.5).

Gas Chromatography (GC) on Chiral Columns

Gas Chromatography (GC) on chiral columns provides another powerful tool for the enantioselective analysis of volatile compounds. For amino acid esters like this compound, derivatization of the polar amino group is typically required to enhance volatility and improve chromatographic performance. sigmaaldrich.com A common derivatization strategy involves acylation of the amino group, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to form the corresponding N-trifluoroacetyl derivative. chromatographyonline.com

Following derivatization, the enantiomers can be separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases, such as those incorporating substituted β-cyclodextrins (e.g., Rt-βDEXse), are frequently employed for the separation of chiral amino acid derivatives. gcms.czuni-muenchen.de The separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin (B1172386) selector. The operating temperature is a crucial parameter, as lower temperatures generally lead to better enantioselectivity, albeit with longer analysis times. chromatographyonline.com

A plausible GC method for the chiral analysis of the N-TFA derivative of this compound is outlined in Table 2.

Table 2: Hypothetical GC Method for Chiral Separation of N-TFA-Ethyl 2-amino-2-cyclobutylacetate

| Parameter | Condition |

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Temperature Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min |

| Injector Temperature | 220 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

The successful application of this method would yield two well-resolved peaks corresponding to the two enantiomers of the derivatized analyte.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the construction of a three-dimensional electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined, including their spatial orientation. wikipedia.org

To apply this method to this compound, the first and often most challenging step is to grow a high-quality single crystal of one of its enantiomers or a salt thereof with a chiral counter-ion of known absolute configuration. Once a suitable crystal is obtained, it is mounted on a diffractometer, and the diffraction data is collected. wikipedia.org

The resulting crystallographic data would provide detailed information about the molecular structure, including bond lengths, bond angles, and torsional angles. For the cyclobutane ring, which typically adopts a puckered or butterfly conformation to alleviate ring strain, X-ray crystallography can precisely define this conformation. libretexts.orglibretexts.orgresearchgate.net The absolute configuration of the chiral center at the C2 position of the cyclobutane ring can be determined using anomalous dispersion effects, often by referencing a known chiral center within the molecule or through the use of specific crystallographic parameters.

A summary of the kind of crystallographic data that would be obtained is presented in Table 3.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Key Bond Lengths | C-C (cyclobutane), C-N, C=O, C-O |

| Key Bond Angles | Angles within the cyclobutane ring, N-C-C=O |

| Absolute Configuration | (R) or (S) at C2 |

This definitive structural information is invaluable for understanding the molecule's three-dimensional shape, which is crucial for its biological activity and interaction with other chiral molecules.

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a fundamental tool for the identification of functional groups within a molecule. nih.govspiedigitallibrary.org These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint that is unique to the compound's structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the ester group would be confirmed by a strong carbonyl (C=O) stretching vibration, typically appearing in the region of 1750-1735 cm⁻¹. docbrown.infoorgchemboulder.comblogspot.com The C-O stretching vibrations of the ester would also be visible in the 1300-1000 cm⁻¹ range. orgchemboulder.comblogspot.com The amino group (NH₂) would give rise to N-H stretching vibrations, usually seen as one or two bands in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the ethyl and cyclobutyl groups would appear just below 3000 cm⁻¹. docbrown.info

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govacs.orgnih.gov While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR. Conversely, the C-C skeletal vibrations of the cyclobutane ring are often more prominent in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active. The study of amino acids by Raman spectroscopy has shown that various vibrational modes can be assigned to different parts of the molecule, offering insights into its conformation. nih.govspiedigitallibrary.orgarxiv.org

A summary of the expected key vibrational frequencies for this compound is provided in Table 4.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3500-3300 |

| Alkyl (C-H) | Stretching | 2980-2850 |

| Ester (C=O) | Stretching | 1750-1735 |

| Amino (N-H) | Bending | ~1600 |

| Ester (C-O) | Stretching | 1300-1000 |

| Cyclobutane | Ring Vibrations | Various in fingerprint region |

The combined use of IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering a unique spectral fingerprint for its identification.

Computational and Theoretical Investigations of Ethyl 2 Amino 2 Cyclobutylacetate

Conformational Analysis and Molecular Dynamics Simulations of the Cyclobutyl Scaffold

To alleviate inherent ring strain, the cyclobutyl ring adopts a non-planar, puckered conformation. masterorganicchemistry.com This puckering is a dynamic equilibrium, and a thorough understanding of the conformational possibilities of the cyclobutyl framework in ethyl 2-amino-2-cyclobutylacetate is critical for forecasting its three-dimensional arrangement and its interactions with other molecules.

Conformational studies of the cyclobutane (B1203170) ring have identified a "bent" or "butterfly" puckered conformation as the most energetically favorable structure. nih.govyoutube.com This conformation helps to reduce the torsional strain that would be present in a planar structure. masterorganicchemistry.comyoutube.com The energy barrier for the interconversion between puckered conformations, known as ring inversion, is relatively low. nih.gov High-level ab initio calculations have estimated this barrier to be around 482-498 cm⁻¹ (approximately 1.4 kcal/mol). nih.govnih.gov Molecular dynamics (MD) simulations are employed to model these conformational shifts over time, illustrating the molecule's inherent flexibility.

For substituted cyclobutanes such as this compound, the nature and placement of substituents significantly affect the preferred puckered conformation and the dynamics of ring inversion. A synergistic approach combining experimental techniques like X-ray diffraction and NMR spectroscopy with computational methods is often used for a comprehensive conformational study of such derivatives. nih.gov Computational methods, including Density Functional Theory (DFT), are used to calculate the relative energies of various conformers. nih.govmdpi.com

**Table 1: Calculated Conformational Data for Cyclobutane**| Parameter | Calculated Value | Method/Source |

|---|---|---|

| Ring-Puckering Inversion Barrier | ~1.4 kcal/mol (482 cm-1) | Ab initio nih.gov |

| Equilibrium Puckering Angle (θ) | 29.59° | Ab initio nih.gov |

| C-C Bond Length (rg) | 1.554 Å | CCSD(T)/aug-cc-pVTZ nih.gov |

| Dihedral Angle | ~26° | Quantum Mechanical Optimization youtube.com |

MD simulations can further track the puckering amplitude and phase, which quantify the extent and type of the ring's deviation from a flat structure. researchgate.net These simulations offer predictive insights into how the molecule might alter its shape when binding to a biological receptor. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are essential for elucidating the electronic characteristics of this compound and forecasting its chemical reactivity. acs.orgacs.org Methodologies like Density Functional Theory (DFT) are frequently utilized to compute key electronic descriptors. nih.govmdpi.comtandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical behavior. The HOMO energy level is an indicator of the molecule's electron-donating capability (nucleophilicity), while the LUMO energy level points to its electron-accepting ability (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a metric of the molecule's kinetic stability and reactivity. researchgate.net

In the case of this compound, the nitrogen atom of the amino group is anticipated to be a major contributor to the HOMO, marking it as a probable site for electrophilic reactions. Conversely, the carbonyl carbon of the ester group is an electrophilic site, making it prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis can reveal details about hyperconjugative interactions that influence the molecule's stability and structure. nih.govtandfonline.com

**Table 2: Representative Calculated Electronic Properties for Amino Acid Derivatives**| Property | Representative Value Range | Significance |

|---|---|---|

| HOMO Energy | -6 to -7 eV | Indicates nucleophilicity |

| LUMO Energy | 1 to 2 eV | Indicates electrophilicity |

| HOMO-LUMO Gap | 7 to 9 eV | Relates to chemical stability/reactivity |

| Dipole Moment | 2 to 3 D | Indicates overall polarity |

*Note: These values are illustrative and depend on the specific molecule and the computational level of theory used (e.g., HF, DFT, MP2).*[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5FjMvaIEebXX_KgSoakq0ljt26Xx_VlZPK7x8kh67ZoPfOUt9dafeAvrPAUkgZpwJ62-PsG9C-S-iCRaUQDlaX5XyQftCf0rZsFztHIJOnp6XBGL2CF2JCQnOZp1UUX_60kr4fOxy0chr12VtHSegCZA0NfLaW2XzIb2Xyh2jhbf1NAUdZpt8IofuGF5TcJ5fwKv4HXC5QpHr0etxia1Hx_be_mOrQi0oC8ZkztLrlLElfgAw5LKuw4syIUxPCsmrQg5EO1uHmznpv0G6hATS3RvlTxObIAgGnLvsw4E4faE%3D)]Electrostatic potential maps offer a visual guide to the charge distribution across the molecular surface. For this compound, these maps would depict negative potential regions around the nitrogen and oxygen atoms and positive potential regions around the amino hydrogens and carbonyl carbon, which is crucial for predicting non-covalent interactions.

In Silico Studies of Stereoselectivity in Synthetic Pathways

The synthesis of this compound can result in various stereoisomers. nih.gov Computational techniques are highly effective for predicting and rationalizing the stereoselectivity of synthetic reactions used to produce this compound. acs.orgnih.govacs.org

For example, DFT calculations can be used to unveil the mechanism of stereospecific syntheses of cyclobutanes. acs.org In reactions such as the ring contraction of pyrrolidines, computational studies suggest the formation of a 1,4-biradical intermediate, where the subsequent rapid C-C bond formation leads to a stereoretentive outcome. nih.govacs.org Similarly, in [2+2] photocycloaddition reactions, the stereochemical course can be predicted by analyzing the formation of reaction intermediates. acs.orgrsc.org

By calculating the transition state energies for different reaction pathways, the major resulting stereoisomer can be predicted. u-tokyo.ac.jp These calculations account for steric hindrance from existing substituents and electronic effects that may favor one reaction trajectory. DFT calculations have been shown to successfully rationalize the stereochemical outcomes in Diels-Alder reactions involving cyclobutene (B1205218) derivatives, where factors like intramolecular hydrogen bonding can reverse expected selectivity rules. rsc.org

Molecular Modeling of Ligand-Receptor Interactions as a Synthetic Intermediate

Although this compound is a synthetic intermediate, modeling its potential interactions with biological targets provides valuable information for designing final drug candidates. nih.govnih.gov The cyclobutane ring acts as a conformationally restricted and three-dimensionally defined scaffold, which can orient the amino and ester groups in specific ways for optimal binding to a receptor. nih.govru.nl

Molecular docking is a computational method used to forecast the binding orientation of a ligand within a receptor's active site. researchgate.net Derivatives of this compound can be docked into enzyme active sites to evaluate their potential as inhibitors. researchgate.net These studies help to:

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding. nih.gov

Predict the binding affinity of various derivatives.

Guide the design of new analogs with potentially enhanced potency and selectivity. mdpi.com

The cyclobutyl ring is particularly effective at filling hydrophobic pockets within a binding site. nih.govru.nl The conformational properties of the cyclobutyl ring, as explored through MD simulations, are crucial inputs for accurate docking studies. nih.gov For instance, if this molecule is a precursor for a protease inhibitor, the amino group could be positioned to interact with an acidic residue in the active site, while other parts of the molecule are tailored to fit into hydrophobic pockets.

Applications As a Versatile Building Block in Complex Organic Synthesis

Utility in the Synthesis of Conformationally Constrained Peptide Mimetics and Peptidomimetics

The incorporation of non-natural amino acids is a proven strategy to overcome the challenges of poor metabolic stability and limited structural diversity in peptide-based drug design. Cyclobutane (B1203170) amino acids (CBAAs), such as ethyl 2-amino-2-cyclobutylacetate, are particularly interesting for developing strained and conformationally restricted peptide mimetics. researchgate.netbenthamdirect.com The rigidity of the cyclobutane ring, when integrated into a peptide backbone, limits the conformational freedom of the resulting molecule. This pre-organization can lead to enhanced binding affinity for biological targets and improved stability against enzymatic degradation. nih.govconicet.gov.ar

The presence of the cyclobutane structure can induce specific secondary structures, such as turns and helices, which are crucial for biological recognition processes. nih.gov For instance, oligomers containing cyclobutane amino acids have been shown to adopt well-defined helical folds in solution, stabilized by intramolecular hydrogen bonds. nih.gov This ability to enforce a particular conformation is a key attribute in the design of peptidomimetics that can effectively mimic the bioactive conformation of a natural peptide ligand. researchgate.netnih.gov

Furthermore, cyclobutane-bearing amino acids have been developed as anchoring residues for hydrocarbon-stapled peptides. This technique involves creating a macrocyclic bridge to stabilize an α-helical conformation. The use of rigid cyclobutane-based anchors can lead to peptides with higher α-helicity and, consequently, stronger biological activity compared to those with more flexible linkers. nih.gov

Table 1: Examples of Cyclobutane-Containing Peptidomimetics and their Properties

| Peptidomimetic Type | Incorporated Cyclobutane Amino Acid | Resulting Structural Feature | Potential Application | Reference |

| Hybrid β,γ-oligomers | (1S,2S)-2-aminocyclobutane-1-carboxylic acid | Disorganized structure in solution | Cell-penetrating peptides (CPPs) | nih.gov |

| γ,γ-homologues | Cyclobutane γ-amino acid | Well-defined secondary structure | Leishmanicidal agents | nih.gov |

| Stapled Peptides | Olefin-terminated cyclobutane amino acids | Geometry-specific α-helical stabilization | Peptide therapeutics | nih.gov |

| General Peptidomimetics | Cyclobutane α-amino acids | Strained, restricted peptide backbone | Bioactive compounds, catalysts | researchgate.net |

Role in the Development of Cyclobutane-Containing Scaffolds for Chemical Probes

The cyclobutane ring is not only a tool for conformational constraint but also serves as a robust scaffold for the construction of chemical probes and other functional molecules for biomedical purposes. researchgate.net The three-dimensional and sp³-rich nature of the cyclobutane moiety is a desirable feature in modern drug discovery, moving away from flat, aromatic structures. researchgate.net Starting from chiral cyclobutane β-amino acids, a variety of polyfunctional chiral precursors can be synthesized. These precursors can bear additional functional groups like hydroxyls, carboxyls, or alkynes, making them versatile platforms for creating more complex molecules through reactions like peptide coupling or click chemistry. researchgate.net

These scaffolds can be designed to present specific functionalities in a well-defined spatial arrangement. For example, cyclobutane-based structures have been used to create surfactants, gelators for solvents, and ligands for metal cations. youtube.com The defined geometry of the cyclobutane core allows for the precise positioning of binding groups or reporter tags, which is a critical aspect in the design of effective chemical probes for studying biological systems. The synthesis of such scaffolds often involves the selective transformation of conveniently protected cyclobutane amino acids to introduce the desired functionalities. researchgate.net

Precursor in the Synthesis of Diverse Cyclobutane-Fused Heterocyclic Systems

The reactivity of the amino and ester groups in this compound, combined with the unique geometry of the cyclobutane ring, makes it a suitable precursor for synthesizing cyclobutane-fused heterocyclic systems. These structures are of interest in medicinal chemistry due to their novel topologies and potential to interact with biological targets in unique ways.

For example, cyclobutane amino acids can serve as starting materials for creating β-N-heterocyclic cyclobutane carboximides. chemistryviews.org These compounds are formed through a tandem amidation/Michael addition protocol and can be further transformed by reacting with various nucleophiles, providing access to a diverse range of derivatives. chemistryviews.org Another significant application is in the synthesis of cyclobutane-fused nucleoside analogues. nih.gov These molecules are designed as conformational mimics of antiviral agents. For instance, 3-oxabicyclo[3.2.0]heptane nucleoside analogues, which contain a cyclobutane ring fused to a tetrahydrofuran (B95107) ring, have been synthesized from a bicyclic acetate (B1210297) derived from a homochiral precursor. nih.gov The condensation of this intermediate with pyrimidine (B1678525) and purine (B94841) bases yields the target fused-heterocyclic systems. nih.gov

Table 2: Synthesis of Cyclobutane-Fused Heterocycles

| Starting Material Type | Reaction Type | Resulting Heterocyclic System | Potential Application | Reference |

| Cyclobutene-1-carboxylic acid & Benzoxazolone | Tandem amidation/aza-Michael addition | β-N-Heterocyclic cyclobutane carboximides | Synthetic intermediates | chemistryviews.org |

| Homochiral bicyclic acetate | Vorbrüggen condensation with nucleobases | 3-Oxabicyclo[3.2.0]heptane nucleoside analogues | Antiviral agents (e.g., HIV) | nih.gov |

Application in the Construction of Complex Natural Product Analogues and Macrocyclic Structures

The synthesis of natural products and their analogues is a key driver of innovation in organic chemistry. The cyclobutane motif is present in a number of bioactive natural products. researchgate.netbaranlab.org this compound can be a key starting material for constructing analogues of these complex molecules. A general strategy for creating complex, unsymmetrical, and stereochemically rich cyclobutanes involves sequential transition metal-catalyzed reactions, such as cyclopropanation followed by a stereospecific ring expansion. nih.gov This approach has been successfully applied to the total synthesis and structural revision of natural products like pipercyclobutanamide A. nih.gov

The principles of diverted total synthesis allow chemists to use a common intermediate to create a library of related, but distinct, natural product analogues. researchgate.net By incorporating a cyclobutane amino acid like this compound into such a synthetic sequence, novel analogues with constrained architectures can be accessed. These analogues are valuable for probing structure-activity relationships and developing new therapeutic agents. nih.gov

Development of New Synthetic Pathways for Unnatural Amino Acids

The development of efficient and versatile methods for synthesizing unnatural amino acids (UAAs) is crucial for advancing chemical biology and drug discovery. researchgate.net this compound is itself an unnatural amino acid, and its synthesis, along with that of its derivatives, is an active area of research.

A particularly modern and powerful method for accessing substituted cyclobutane α-amino acid derivatives is the visible light-mediated photocatalyzed [2+2]-cycloaddition. acs.org This approach involves the reaction of dehydroamino acids with styrene-type olefins using an iridium-based triplet energy transfer catalyst. researchgate.netacs.org The reaction is mild, scalable, and provides rapid access to these valuable, strained building blocks. acs.org The resulting products can be further modified; for example, different protecting groups can be used to allow for orthogonal deprotection strategies, enabling their selective incorporation into larger molecules like peptides. acs.org

Another synthetic strategy involves the [2+2]-photocycloaddition of two 4-aryliden-5(4H)-oxazolones, which, after a ring-opening reaction, yield stable cyclobutane bis(amino acids). mdpi.com These methods highlight the ongoing efforts to develop robust synthetic routes to this important class of unnatural amino acids, expanding the toolbox available to synthetic and medicinal chemists.

Future Perspectives and Emerging Research Avenues for Ethyl 2 Amino 2 Cyclobutylacetate

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Ethyl 2-amino-2-cyclobutylacetate will likely move away from traditional multi-step, reagent-intensive methods towards more atom-economical and environmentally benign strategies. Key areas of development include photocatalysis, biocatalysis, and advanced transition-metal catalysis.

A promising approach is the visible-light-mediated [2+2]-cycloaddition between dehydroamino acids and suitable olefins. nih.govacs.org This method, which relies on triplet energy transfer catalysis, offers a mild, scalable, and direct route to substituted cyclobutane (B1203170) α-amino acid derivatives. nih.gov Another frontier is the use of cobalt-catalyzed [2+2] cycloadditions, which can construct cyclobutane rings from simple, abundant precursors like alkenes and alkynes. nih.govnih.govacs.org Such methods are highly chemo- and regioselective and utilize earth-abundant metals. nih.gov

Biocatalysis presents a particularly green avenue for producing non-standard amino acids. nih.govfrontiersin.org While direct enzymatic synthesis of this specific cyclobutane amino acid is not yet established, future research could focus on the directed evolution of enzymes. For instance, enzymes like UstD, which perform decarboxylative aldol (B89426) additions, could potentially be engineered to accept cyclobutane-containing substrates to generate structurally complex synthons. nih.govchemrxiv.org Furthermore, synergistic methods that merge synthetic photochemistry with biocatalysis are emerging, opening the door to new catalytic reactions for producing non-canonical amino acids with high stereoselectivity. ucsb.edu

| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Research |

| Photocatalytic [2+2] Cycloaddition | Dehydroamino acid ester, Styrene-type olefin | Mild conditions, visible light, high functional group tolerance, scalability. | nih.govacs.org |

| Cobalt-Catalyzed Dimerization | 1,3-Enynes, Alkenes | Use of earth-abundant metal, high chemo- and regioselectivity, atom economy. | nih.govnih.gov |

| Engineered Biocatalysis | Cyclobutanone (B123998), Aldehydes, Amino Acid Precursors | High stereoselectivity, aqueous conditions, sustainable, potential for gram-scale synthesis. | nih.govchemrxiv.orgucsb.edu |

| [2+2] Cycloaddition of Acylaminoacrylates | 2-Acylaminoacrylates, Alkenes | Thermal process leading to new substituted cyclobutane skeletons. | nih.gov |

Exploration of Novel Catalytic Transformations Involving the Cyclobutyl System

The strained four-membered ring of this compound is a key feature that can be exploited in novel catalytic transformations to generate diverse molecular architectures. Future research will likely focus on selective C–H functionalization and controlled ring-opening reactions.

C–H Functionalization: Recent advances in catalysis allow for the selective functionalization of otherwise inert C–H bonds. nih.gov Palladium-catalyzed C(sp³)–H arylation, guided by native functional groups like amines or amides, is a powerful tool. chemrxiv.org The tertiary alkylamine functionality, which can be derived from the primary amine of the target molecule, can direct C–H cleavage to install aryl groups on the cyclobutane ring with high diastereoselectivity. acs.orgnih.gov This provides a direct path to complex, multi-substituted cyclobutane derivatives from a simple precursor. nih.govresearchgate.net Similarly, rhodium(II) catalysts have shown remarkable ability in the regio- and stereoselective C–H functionalization of arylcyclobutanes. nih.gov

Ring-Opening and Expansion: The inherent ring strain (26 kcal/mol) of the cyclobutane system makes it susceptible to transition-metal-catalyzed C–C bond activation. pitt.edu This provides an opportunity for ring-opening reactions to produce unique linear amino acid derivatives. For example, strategies involving the ring-opening of bicyclo[1.1.0]butanes (BCBs) to form functionalized cyclobutanes are well-documented and could be adapted. researchgate.net Additionally, the ring expansion of cyclobutanol (B46151) moieties to form larger rings, such as 4-tetralones, has been demonstrated and could inspire similar transformations starting from a derivatized form of this compound. nih.gov Lewis acid-catalyzed strategies are also emerging for the stereocontrolled synthesis of cyclobutylamines via cycloaddition/ring-opening of bicyclo[1.1.0]butanes. nih.gov

| Transformation Type | Potential Catalyst/Reagent | Resulting Structure | Key Advantages |

| Directed C(sp³)–H Arylation | Palladium(II) catalysts, Chiral Ligands | Aryl-substituted cyclobutane amino esters | High efficiency, excellent stereocontrol, late-stage functionalization. |

| Carbene-Induced C–H Functionalization | Rhodium(II) catalysts, Diazo compounds | C1 or C3 functionalized cyclobutanes | Regiodivergent control, access to sp³-sp³ bond formation. |

| Catalytic Ring-Opening | Transition metals (e.g., Rh, Ir) | Functionalized linear amino acid derivatives | Access to unique linear scaffolds, driven by strain release. |

| Oxidative Ring Expansion | N-bromosuccinimide (NBS) | Fused heterocyclic systems, larger rings | Transition-metal-free, rapid and regioselective. |

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate research and development, the synthesis of this compound and its derivatives is poised for integration with modern automation and flow chemistry technologies. These platforms offer precise control over reaction parameters, leading to improved yields, purity, safety, and scalability.

Automated fast-flow peptide synthesis (AFPS) has revolutionized the production of long peptides, and this technology can be readily adapted. acs.orgamidetech.com this compound can be utilized as a non-canonical building block in automated solid-phase peptide synthesis (SPPS), where robotic systems handle the repetitive cycles of deprotection, coupling, and washing. formulationbio.comamericanpeptidesociety.orgpeptide.com This would enable the high-throughput synthesis of peptide libraries containing the rigid cyclobutane motif for screening in drug discovery programs.

Furthermore, the synthesis of the monomer itself can be performed in a continuous flow system. A packed-bed reactor containing an immobilized catalyst could facilitate the key bond-forming reactions, such as the previously mentioned cycloadditions. The advantages of flow chemistry include superior heat and mass transfer, the ability to safely handle reactive intermediates, and streamlined workup, often requiring simple solvent evaporation. amidetech.com

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Handling of large volumes of reagents | Small reaction volumes, better temperature control |

| Reproducibility | Operator-dependent | High, computer-controlled |

| Process Monitoring | Offline analysis (TLC, GC/MS) | In-line real-time monitoring (UV-Vis, IR) |

Potential for Derivatization into Advanced Functional Materials

The unique, rigid, and three-dimensional structure of the cyclobutane ring makes this compound an attractive monomer for the creation of advanced functional materials with novel properties.

Cyclobutane-Containing Polymers: After conversion to the corresponding amino acid, this monomer can be incorporated into polymers like polyamides or polyesters. The rigid cyclobutane core is expected to impart significant thermal stability and mechanical strength to the polymer backbone. nih.gov Solution-state [2+2] photopolymerization is a powerful technique for creating linear cyclobutane-containing polymers with high molecular weights (up to 140 kDa) and good solubility. acs.orgacs.org The resulting materials could find applications as high-performance plastics or specialty fibers. Unexpectedly, some cyclobutane polymers exhibit multiple glass transition temperatures, a phenomenon linked to the potential for ring scission at elevated temperatures, which could be exploited for creating responsive or recyclable materials. nih.gov

Foldamers and Self-Assembling Nanostructures: The incorporation of cyclic amino acids into peptides is known to induce stable, well-defined secondary structures, creating a class of molecules known as foldamers. rsc.org Peptides containing cyclic β-amino acids can self-assemble into various nanostructures, including nanotubes, nanofibers, and nanoribbons. rsc.orgresearchgate.net Although an α-amino acid, this compound could be used to create α-peptides or α,β-hybrid peptides that form unique helical or sheet-like structures. These nanostructures could have applications in biomaterials, drug delivery, and tissue engineering. Research into polymers made from cyclic β-peptides has shown that they can display a combination of stiffness and extensibility that rivals natural biopolymers like silk. nih.gov

| Material Type | Synthetic Strategy | Key Structural Feature | Potential Properties & Applications |

| Polyamides/Polyesters | Step-growth polymerization | Rigid cyclobutane units in the main chain | High thermal stability, mechanical strength, specialty plastics. |

| Linear Photopolymers | [2+2] Photopolymerization | Truxinate/Truxillate structures | High molecular weight, good solubility, potential for photodegradation. acs.orgresearchgate.net |

| Peptide Foldamers | Automated Peptide Synthesis | Constrained α-amino acid residue | Defined secondary structures (helices, sheets), catalysts, peptidomimetics. |

| Self-Assembling Nanomaterials | Supramolecular assembly of peptide derivatives | Ordered aggregation via non-covalent interactions | Hydrogels, drug delivery vehicles, scaffolds for tissue engineering. rsc.org |

Unexplored Reactivity in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single, highly atom-economical step. rsc.orgfrontiersin.org this compound is an ideal, yet unexplored, candidate for use in several MCRs, particularly the Ugi four-component reaction (U-4CR). wikipedia.orgorganic-chemistry.org

In the Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a complex α-acylamino amide. wikipedia.org this compound can serve as the amine component. Its sterically hindered nature may influence the stereochemical outcome of the reaction, potentially leading to high diastereoselectivity. ubc.ca The use of cyclobutanone in Ugi reactions has been reported, demonstrating the compatibility of the four-membered ring in this type of chemistry. acs.orgnih.gov

By systematically varying the other three components, vast libraries of complex molecules featuring the rigid cyclobutane scaffold can be rapidly generated. wikipedia.org These libraries are invaluable for screening for new pharmaceutical leads, as the products are inherently peptide-like and possess a high degree of molecular diversity. organic-chemistry.org The combination of MCRs with other transformations, such as photochemical reactions, can lead to even more complex and unique molecular scaffolds. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-2-cyclobutylacetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by amino-esterification. For example, cyclobutyl intermediates can be generated via [2+2] photocycloaddition or ring-closing metathesis, followed by coupling with ethyl glycinate derivatives under basic conditions (e.g., NaH in THF). Reaction temperature (0–25°C) and stoichiometry of the amino donor (e.g., NH₃ or protected amines) critically affect yield due to competing side reactions like over-alkylation . Characterization via ¹H/¹³C NMR and HPLC-MS is recommended to confirm purity (>95%) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Stability studies should be conducted in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor hydrolysis kinetics via LC-MS to track the formation of 2-amino-2-cyclobutylacetic acid. The ester group’s susceptibility to hydrolysis is influenced by steric hindrance from the cyclobutyl ring, which may delay degradation compared to linear analogs .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutyl ring impact the compound’s biological activity or intermolecular interactions?

- Methodological Answer : The cyclobutyl ring introduces strain (~110 kJ/mol) that affects conformational flexibility. Use enantioselective synthesis (e.g., chiral catalysts like BINOL-derived phosphoric acids) to isolate stereoisomers. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against target proteins (e.g., enzymes requiring rigid scaffolds). Contradictions in activity data may arise from differences in ring puckering or axial vs. equatorial amino group orientation .

Q. What strategies resolve contradictions in reactivity data between this compound and structurally similar esters (e.g., phenyl or pyridyl analogs)?

- Methodological Answer : Perform comparative DFT calculations to analyze electronic effects (e.g., cyclobutyl’s electron-donating vs. phenyl’s electron-withdrawing nature). Experimentally, evaluate nucleophilic substitution rates with standardized electrophiles (e.g., methyl iodide). Contradictions often stem from steric hindrance or solvation differences, which can be quantified via Hammett plots or solvent polarity studies .

Q. How can researchers design derivatives of this compound to enhance metabolic stability without compromising bioactivity?

- Methodological Answer : Introduce substituents at the cyclobutyl ring (e.g., fluorine at C3) to block oxidative metabolism. Alternatively, replace the ethyl ester with a tert-butyl or pivaloyloxymethyl group to slow hydrolysis. Validate using microsomal stability assays (e.g., human liver microsomes) and cytotoxicity screens (e.g., HepG2 cells). Cross-reference with analogs like Ethyl 2-(6-chloropyridin-2-yl)acetate to identify structure-metabolism relationships .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for distinguishing between regioisomers or diastereomers of this compound?

- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for stereoisomer separation. 2D-NMR (e.g., NOESY) can resolve regioisomers by detecting spatial proximity between the cyclobutyl protons and the amino group. X-ray crystallography is definitive for absolute configuration determination but requires high-purity crystals .

Q. How should researchers address discrepancies in reported solubility or partition coefficients (LogP) for this compound?

- Methodological Answer : Standardize measurement conditions (e.g., shake-flask method in octanol/water at 25°C). Discrepancies may arise from impurities or pH-dependent ionization of the amino group. Adjust pH to 7.0 (using buffers) and validate via LC-MS with internal standards. Compare with computational predictions (e.g., ACD/Labs or MarvinSketch) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.